5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene
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Overview
Description
5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene is a complex organic compound that features a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its intricate molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the ethynyl group via Sonogashira coupling.
- Construction of the tricyclic core through a series of cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or an alkyl group.
Scientific Research Applications
5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and functionalizations, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17N5OS |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C21H17N5OS/c1-14-24-25-20-13-27-12-18-17(9-15-5-3-2-4-6-15)19(28-21(18)26(14)20)8-7-16-10-22-23-11-16/h2-6,10-11H,9,12-13H2,1H3,(H,22,23) |
InChI Key |
ZTDJXVBUQNJGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CNN=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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